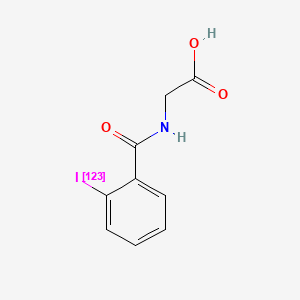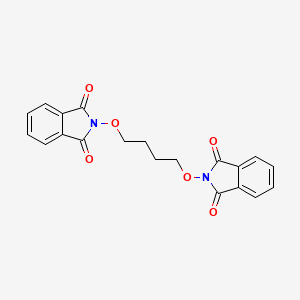
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or primary amines to form phthalimide.
Etherification: The phthalimide is then subjected to etherification with 4-bromobutanol in the presence of a base such as potassium carbonate to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Phthalimide: Large-scale production of phthalimide from phthalic anhydride and ammonia.
Continuous Etherification Process: Using continuous reactors for the etherification step to improve yield and efficiency.
Automated Cyclization: Employing automated systems for the cyclization step to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The phthalimide moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, simpler in structure but with similar reactivity.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, offering different properties and applications.
Isoindoline Derivatives: Compounds with modifications on the isoindoline ring, providing a range of biological activities.
Uniqueness
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is unique due to its dual phthalimide structure, which allows for diverse chemical reactions and biological interactions. This dual structure enhances its potential as a versatile building block in synthetic chemistry and a candidate for drug development.
Properties
CAS No. |
94464-30-9 |
|---|---|
Molecular Formula |
C20H16N2O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)oxybutoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O6/c23-17-13-7-1-2-8-14(13)18(24)21(17)27-11-5-6-12-28-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
PHIWXXXLKDTQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


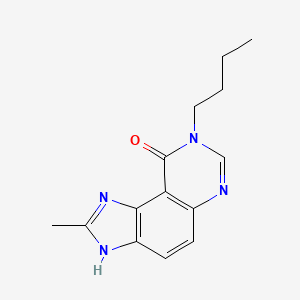
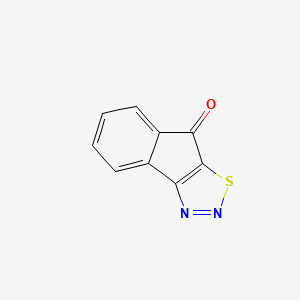
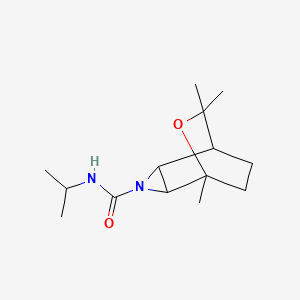
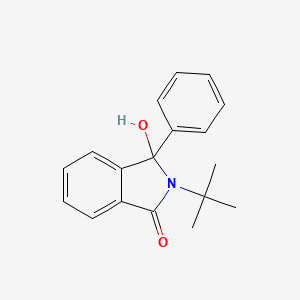

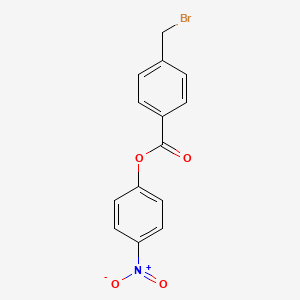

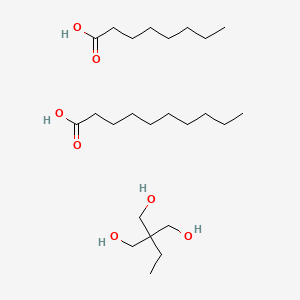
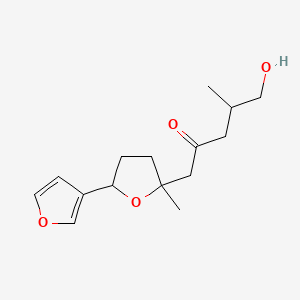
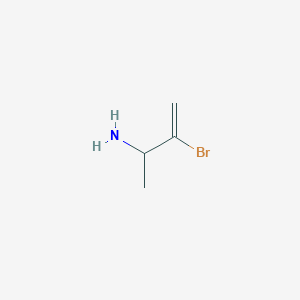
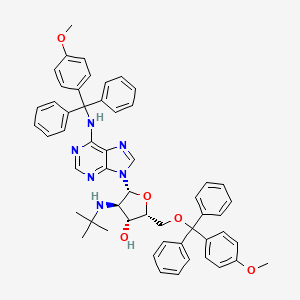
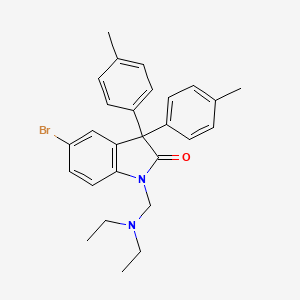
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
